![molecular formula C26H21ClN2O3 B2823317 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 895652-68-3](/img/structure/B2823317.png)
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
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Description
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that has been widely researched in the scientific community due to its potential therapeutic applications. Also known as BCA, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Applications
Research has identified quinazoline and quinoline derivatives as potential antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines screened for antibacterial and antifungal activities against organisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds demonstrated significant antimicrobial properties, suggesting the potential of similar quinoline derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Antitumor and Anticancer Applications
Quinoline derivatives have also shown promise in anticancer research. A study by Al-Suwaidan et al. (2016) reported the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, which demonstrated broad-spectrum antitumor activity. These findings highlight the therapeutic potential of quinoline derivatives in oncology, with specific compounds exhibiting significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).
Neuroprotective and Antiviral Applications
Quinoline derivatives have also been evaluated for their neuroprotective and antiviral effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative tested for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro. This suggests the utility of quinoline derivatives in treating viral encephalitis and potentially other viral infections (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Applications
Quinoline derivatives have been explored for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, investigating their effects on pain and inflammation. One compound, in particular, showed potent analgesic and anti-inflammatory activities, indicating the potential of quinoline derivatives in pain management and anti-inflammatory therapies (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
properties
IUPAC Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-2-17-8-13-23-21(14-17)26(32)22(25(31)18-6-4-3-5-7-18)15-29(23)16-24(30)28-20-11-9-19(27)10-12-20/h3-15H,2,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZWDPOMLBIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide |
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